molecular formula C6H6N2O B13554818 2-(Oxiran-2-yl)pyrimidine

2-(Oxiran-2-yl)pyrimidine

Cat. No.: B13554818
M. Wt: 122.12 g/mol
InChI Key: FECUHVVZFAZUPV-UHFFFAOYSA-N
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Description

2-(Oxiran-2-yl)pyrimidine is a heterocyclic compound that features both an epoxide and a pyrimidine ring. The presence of these functional groups makes it a versatile molecule in organic synthesis and medicinal chemistry. The pyrimidine ring is a common scaffold in many biologically active compounds, while the epoxide group is highly reactive, allowing for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxiran-2-yl)pyrimidine typically involves the formation of the pyrimidine ring followed by the introduction of the epoxide group. One common method is the cyclization of appropriate precursors under basic conditions. For example, a reaction between a pyrimidine derivative and an epoxide precursor in the presence of a base like sodium hydroxide can yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes as those used in laboratory settings. The key to industrial synthesis is optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Oxiran-2-yl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like amines and alcohols. Typical conditions involve room temperature to moderate heating.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, diols, and alcohols, depending on the specific reaction and conditions employed .

Comparison with Similar Compounds

2-(Oxiran-2-yl)pyrimidine can be compared with other similar compounds to highlight its uniqueness:

List of Similar Compounds

  • 2-(Pyridin-2-yl)pyrimidine
  • 2-(Oxiran-2-yl)imidazole
  • 2-(Thiophen-2-yl)pyrimidine

Properties

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

2-(oxiran-2-yl)pyrimidine

InChI

InChI=1S/C6H6N2O/c1-2-7-6(8-3-1)5-4-9-5/h1-3,5H,4H2

InChI Key

FECUHVVZFAZUPV-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=NC=CC=N2

Origin of Product

United States

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